Product packaging for Epocarbazolin A(Cat. No.:CAS No. 146935-39-9)

Epocarbazolin A

Cat. No.: B141762
CAS No.: 146935-39-9
M. Wt: 369.5 g/mol
InChI Key: JFHJFCCMTNIENN-UHFFFAOYSA-N
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Description

Discovery and Initial Isolation of Epocarbazolin A

This compound was first identified and isolated as part of a screening program for inhibitors of 5-lipoxygenase, a key enzyme in inflammatory pathways. nih.gov Researchers isolated this novel compound, along with the related Epocarbazolin B, from the culture broth of an actinomycete. nih.gov The isolation process involved techniques such as chromatography to separate the compounds from the fermentation broth. nih.gov Structural analysis revealed that epocarbazolins are carbazole (B46965) antibiotics characterized by a unique substitution pattern and the presence of an epoxide group in their side chain. nih.gov

Natural Origin and Microbial Producers of this compound

The natural producer of this compound is the bacterium Streptomyces anulatus, specifically the strain T688-8. nih.govknapsackfamily.com This species, which has been isolated from soil, is known to produce a variety of bioactive compounds. wikipedia.orgmdpi.com Actinomycetes, particularly from the genus Streptomyces, are well-documented producers of a vast number of antibiotics and other therapeutically useful compounds. mdpi.comnih.gov The production of this compound is typically carried out through fermentation of Streptomyces anulatus. nih.gov

PropertyDescription
Producing Organism Streptomyces anulatus T688-8 nih.govknapsackfamily.com
Natural Habitat Soil wikipedia.orgmdpi.com
Compound Type Carbazole Alkaloid nih.gov

Classification and Context within Carbazole Alkaloids

This compound belongs to the carbazole alkaloids, a large family of naturally occurring heterocyclic compounds. nih.gov The core structure of these alkaloids is a tricyclic system consisting of two benzene (B151609) rings fused to a pyrrole (B145914) ring. nih.gov Carbazole alkaloids have been isolated from a variety of sources, including higher plants, fungi, and bacteria. nih.gov Microbial carbazoles, such as this compound, often feature distinct structural modifications like meta-methyl groups and para-alkyl side chains. nih.gov this compound and its relatives are classified within a subgroup of carbazole alkaloids that possess a 3-oxygenated carbazole skeleton. nih.gov

Early Recognition of Biological Significance of this compound

From its initial discovery, this compound was recognized for its potent inhibitory activity against 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. nih.gov In addition to its anti-inflammatory potential, early studies also noted that this compound exhibited weak antibacterial activity, particularly against Gram-positive bacteria. nih.gov This dual bioactivity highlighted its potential as a lead compound for the development of new therapeutic agents. researchgate.netresearchgate.net

CompoundChemical FormulaMolecular WeightCAS Number
This compoundC22H27NO4369.5 g/mol 146935-39-9
Epocarbazolin BC22H27NO4369.46 g/mol Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO4 B141762 Epocarbazolin A CAS No. 146935-39-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146935-39-9

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

4-(hydroxymethyl)-7-methyl-8-[3-methyl-3-(3-methylbutyl)oxiran-2-yl]-9H-carbazole-1,6-diol

InChI

InChI=1S/C22H27NO4/c1-11(2)7-8-22(4)21(27-22)17-12(3)16(26)9-14-18-13(10-24)5-6-15(25)20(18)23-19(14)17/h5-6,9,11,21,23-26H,7-8,10H2,1-4H3

InChI Key

JFHJFCCMTNIENN-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O

Canonical SMILES

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O

Synonyms

epocarbazolin A

Origin of Product

United States

Biosynthetic Investigations of Epocarbazolin a

Microbial Cultivation and Fermentation Research for Epocarbazolin A Production

This compound is a naturally occurring carbazole (B46965) alkaloid produced by the actinomycete strain Streptomyces anulatus T688-8. nih.gov This compound, along with its analogue Epocarbazolin B, was first identified during a screening program for novel 5-lipoxygenase inhibitors. nih.gov The isolation of these metabolites is achieved through the cultivation and fermentation of the producing microorganism. nih.gov

The production of this compound relies on submerged fermentation of Streptomyces anulatus in a suitable culture medium. While specific details of the industrial fermentation process are proprietary, laboratory-scale production involves growing the strain in a nutrient-rich broth, followed by extraction of the compounds from the culture supernatant and mycelium. nih.gov The growth of Streptomyces species in fermentation processes is typically characterized by distinct phases, including an initial lag phase, an exponential growth phase where primary metabolites are produced, and a stationary phase, which is often associated with the production of secondary metabolites like this compound. mdpi.com The optimization of fermentation conditions, such as media composition, pH, temperature, and aeration, is critical for maximizing the yield of the target compound. researchgate.net After an adequate fermentation period, the culture broth is harvested to isolate the epocarbazoline. nih.gov

Table 1: Producer Organism and Associated Carbazole Alkaloids

Organism Strain Isolated Compound(s)

Postulated Biosynthetic Pathways to this compound

The biosynthetic pathway of this compound has not been fully elucidated through direct genetic or isotopic labeling studies. However, a plausible pathway can be postulated based on the chemical structures of co-isolated metabolites and established biochemical transformations. doi.org The core structure of this compound is a substituted carbazole ring, a class of alkaloids known for their biological activities. Bioinformatic predictions suggest that the biosynthesis may initiate from the amino acid L-tyrosine. knapsackfamily.com

A key insight into the biosynthesis of this compound comes from its structural similarity to another class of carbazole alkaloids, the carbazomadurins. doi.org Carbazomadurin A and B, also isolated from actinomycetes, share the same carbazole framework and side chain as this compound and B, respectively, but lack the epoxide moiety. doi.org This striking resemblance strongly suggests that carbazomadurins are the direct biosynthetic precursors to epocarbazoline. doi.org

The proposed biosynthetic relationship involves the epoxidation of the side chain of carbazomadurin A to yield this compound. This hypothesis is supported by chemical synthesis studies, where the transformation of a protected form of carbazomadurin A into this compound has been successfully demonstrated. doi.orgresearchgate.net

Table 2: Precursor and Product Relationship

Precursor Compound Final Product Key Transformation
Carbazomadurin A This compound Epoxidation

The central enzymatic transformation in the conversion of carbazomadurin A to this compound is a stereoselective epoxidation. doi.org This reaction involves the formation of an epoxide ring on the prenyl-like side chain. In a biological system, such reactions are typically catalyzed by monooxygenases, particularly enzymes from the cytochrome P450 superfamily. nih.gov These enzymes are known for their ability to perform highly specific and selective oxidation reactions on complex organic molecules. nih.govelifesciences.org

Carbazole Core Formation: Assembly of the tricyclic carbazole skeleton, potentially from chorismate or anthranilate-derived precursors, as seen in other carbazole alkaloid biosyntheses.

Side Chain Attachment and Modification: Addition of the isoprenoid-derived side chain to the carbazole core.

Hydroxylation and Methylation: Modification of the carbazole ring and side chain by various tailoring enzymes to produce the carbazomadurin A intermediate.

Final Epoxidation: The terminal step is the enzymatic epoxidation of the double bond in the side chain of carbazomadurin A to form this compound. doi.org

Attempts to directly epoxidize carbazomadurin A in the laboratory without protecting its hydroxyl groups were unsuccessful, leading to decomposition. doi.org This suggests that within the enzyme's active site, the substrate is precisely oriented to allow for selective epoxidation while shielding other reactive functional groups, a common feature of enzymatic catalysis. nih.gov

Table 3: Postulated Enzymatic Steps in this compound Biosynthesis

Step Proposed Reaction Potential Enzyme Class Key Intermediate(s)
1 Formation of Carbazole Core Cyclase, Synthase Anthranilate/Chorismate derivatives
2 Side Chain Installation Prenyltransferase Carbazole core with side chain
3 Ring/Side Chain Tailoring Hydroxylase, Methyltransferase Carbazomadurin A

Genetic Basis and Regulation of this compound Biosynthesis

The specific genes and regulatory mechanisms governing this compound production in Streptomyces anulatus have not yet been reported. However, the biosynthesis of secondary metabolites in actinobacteria is almost invariably encoded in biosynthetic gene clusters (BGCs). elifesciences.org It is highly probable that the genes for all the enzymes required for this compound synthesis—from the initial precursor to the final product—are located together on the chromosome of S. anulatus.

In many Streptomyces species, the expression of BGCs is often tightly regulated and can be "silent" or inactive under typical laboratory cultivation conditions. elifesciences.orgbiorxiv.org The regulation of these clusters is complex and can be influenced by environmental cues and endogenous signaling molecules. nih.gov A common regulatory mechanism involves TetR-family transcriptional repressors that bind to operator sites within the BGC, repressing gene expression. elifesciences.org The binding of a specific small molecule, such as a γ-butyrolactone (GBL) or butenolide hormone, to the repressor can release it from the DNA, thereby activating the transcription of the biosynthetic genes. elifesciences.orgbiorxiv.org

Identifying the this compound BGC could be achieved through genome mining approaches, searching for sequences homologous to known carbazole biosynthesis genes and the types of enzymes predicted to be involved, such as P450 monooxygenases for the epoxidation step and TetR-family regulators. elifesciences.org Elucidating this genetic framework would provide a definitive understanding of the biosynthetic pathway and enable genetic engineering strategies to improve the production of this compound.

Synthetic Chemistry of Epocarbazolin a and Its Analogues

Total Synthesis Approaches to Epocarbazolin A

The total synthesis of this compound has been approached through both racemic and asymmetric strategies, often utilizing key precursors and advanced catalytic methods to construct the intricate molecular architecture.

Racemic Total Synthesis Methodologies of this compound

The racemic total synthesis of this compound has been successfully achieved, providing a foundational understanding for more complex asymmetric syntheses. A key strategy involves the epoxidation of a protected form of carbazomadurin A.

One notable method begins with the construction of the carbazole (B46965) core through palladium-catalyzed cross-coupling reactions. This involves a Buchwald-Hartwig coupling of aryl triflate and arylamine substrates to form a diarylamine intermediate. Subsequent oxidative cyclization mediated by palladium(II) yields the pentasubstituted carbazole core. The crucial epoxide moiety is then introduced by the epoxidation of a trisilyl-protected carbazomadurin intermediate using dimethyldioxirane (B1199080) (DMDO). The synthesis is completed by desilylation with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield racemic this compound.

Another approach also highlights the transformation of carbazomadurins into epocarbazolins. doi.org Epoxidation of trisilyl-protected carbazomadurins A and B with dimethyldioxirane, followed by desilylation, provides a route to racemic this compound and B. doi.org However, direct epoxidation of unprotected carbazomadurin A with agents like m-chloroperbenzoic acid or dimethyldioxirane proved unsuccessful, leading to the decomposition of the starting material. doi.org This underscores the necessity of protecting groups for a successful epoxidation.

Table 1: Key Reactions in Racemic Total Synthesis of this compound

Step Reaction Reagents/Conditions Yield (%)
1 Buchwald-Hartwig Coupling Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C 65–70
2 Oxidative Cyclization PdCl₂(CH₃CN)₂, O₂, DMF, 80°C 18–22
3 Epoxidation DMDO, CH₂Cl₂, −20°C 85–90
4 Desilylation TBAF, THF, rt Not Specified

Data sourced from BenchChem

Asymmetric Total Synthesis Strategies for this compound

The development of asymmetric total syntheses of this compound has been a significant focus, aiming to produce the naturally occurring enantiomer with high stereoselectivity. These strategies often employ chiral catalysts to control the stereochemistry of key transformations.

A prominent method for the asymmetric synthesis of this compound is the Shi epoxidation. doi.org This reaction utilizes a fructose-derived chiral ketone catalyst to achieve enantioselective epoxidation of the trisubstituted double bond in a protected carbazomadurin A precursor. doi.org

In one reported synthesis, the tri-O-silyl-protected carbazomadurin A was subjected to Shi epoxidation conditions, using a catalyst derived from D-fructose, to yield the non-natural (–)-enantiomer of tri-O-silylthis compound. doi.org Subsequent desilylation afforded (–)-Epocarbazolin A. doi.org The enantiomeric excess for this process was estimated to be 73%. doi.org It was proposed that using the enantiomer of the Shi catalyst, which can be prepared from L-fructose, would lead to the synthesis of the natural (+)-Epocarbazolin A. doi.org

Synthetic Routes Utilizing Key Intermediates (e.g., Carbazomadurins as Synthetic Precursors)

The structural similarity between carbazomadurins and epocarbazolins has made the former attractive precursors for the synthesis of the latter. doi.org The primary transformation required is the epoxidation of the side chain's double bond.

Initial attempts at direct epoxidation of carbazomadurin A were unsuccessful, leading to decomposition. doi.org This challenge was overcome by protecting the hydroxyl groups as silyl (B83357) ethers. The trisilyl-protected carbazomadurin A proved to be a viable substrate for epoxidation. doi.org Epoxidation with dimethyldioxirane provided a non-stereoselective route to racemic epocarbazolins. doi.org For asymmetric synthesis, the Shi epoxidation of this protected intermediate was employed. doi.org

Challenges and Advances in this compound Chemical Synthesis

The chemical synthesis of this compound is not without its difficulties. A primary challenge lies in the stereoselective formation of the epoxide ring in the side chain. doi.org Direct epoxidation of unprotected precursors often leads to decomposition, necessitating multi-step protection and deprotection sequences. doi.org

A significant advancement in overcoming this challenge has been the application of the Shi asymmetric epoxidation. doi.org This method allows for the catalytic and enantioselective introduction of the epoxide, offering a more elegant solution than classical methods that would produce a racemic mixture. However, the reported enantiomeric excess of 73% for the synthesis of the non-natural enantiomer indicates that there is still room for improvement in catalyst design and reaction optimization to achieve higher stereoselectivity for the natural product. doi.org

Development of Synthetic Methodologies for this compound Analogues

The development of synthetic methodologies for analogues of this compound is an active area of research, driven by the desire to explore the structure-activity relationship of this class of compounds. These efforts often leverage the synthetic strategies developed for the natural product itself.

For instance, the synthesis of Epocarbazolin B, a diastereomer of this compound, has been explored. doi.org Starting from enantiopure di-O-silylcarbazomadurin B, silylation followed by epoxidation with dimethyldioxirane yielded a 1:1 mixture of tri-O-silylepocarbazolin B and its diastereoisomer. doi.org Desilylation then afforded Epocarbazolin B along with its diastereomer. doi.org

Furthermore, the methodologies developed for the synthesis of the carbazole core and the introduction of the epoxide can be adapted to create a variety of analogues with modifications in the carbazole nucleus or the side chain. nih.gov The exploration of different catalysts and reaction conditions can also lead to novel analogues. wixsite.com The development of efficient synthetic routes is crucial for accessing these analogues for biological evaluation. mdpi.com

Biological Activity and Mechanistic Elucidation of this compound

This compound, a novel carbazole antibiotic, has been the subject of targeted research to elucidate its biological functions and potential therapeutic applications. This article focuses on the documented in vitro biological activities of this compound and explores the strategies employed for the mechanistic elucidation of its cellular and molecular interactions.

Biological Activity and Mechanistic Elucidation of Epocarbazolin a

In Vitro Biological Activities of Epocarbazolin A

This compound was isolated from the culture broth of Streptomyces anulatus T688-8. nih.gov Initial studies have revealed a range of biological activities, primarily centered on enzyme inhibition and antimicrobial effects.

The most prominent biological activity reported for this compound is its role as an inhibitor of 5-lipoxygenase (5-LOX). nih.gov This enzyme is a critical component in the biochemical pathway responsible for the synthesis of leukotrienes, which are pro-inflammatory mediators. nih.govfrontiersin.org The inhibition of 5-LOX is, therefore, a significant area of interest for the development of anti-inflammatory therapies.

Research has demonstrated that this compound exhibits potent inhibitory activity against rat 5-lipoxygenase. nih.gov While the discovery study established this potent activity, specific quantitative data such as the half-maximal inhibitory concentration (IC50) value for this compound are not detailed in the primary literature abstracts. nih.govresearchgate.net The development of specific 5-LOX inhibitors is a challenging field due to the highly conserved nature of the active site among different lipoxygenase isoforms and the presence of a central iron atom that can be targeted non-specifically. nih.gov

Table 1: Reported Enzyme Inhibitory Activity of this compound

Compound Target Enzyme Source Organism of Enzyme Reported Activity

The antioxidant and free radical scavenging properties of this compound have not been specifically documented in available scientific literature. However, the broader class of carbazole (B46965) alkaloids, to which this compound belongs, is known to possess significant antioxidant potential. nih.gov

Studies on other natural carbazole compounds have shown that they can act as free radical scavengers. nih.gov For instance, lipocarbazoles isolated from Tsukamurella pseudospumae have demonstrated antioxidative activity. nih.gov The antioxidant mechanism of such compounds is often linked to their ability to donate a hydrogen atom, which neutralizes free radicals and terminates chain reactions. mdpi.com While it is plausible that this compound may share these characteristics due to its carbazole core, dedicated studies are required to confirm and quantify its specific antioxidant and free radical scavenging capabilities.

The carbazole chemical scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous synthetic carbazole derivatives have been developed and tested, showing a wide range of activities against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.comnih.gov For example, certain newly synthesized carbazole derivatives have shown significant activity against Staphylococcus aureus with MIC values as low as 30-32 µg/mL. nih.govnih.gov Another study on N-substituted carbazoles found compounds with potent activity against E. coli with MIC values of 0.5 µg/mL. srce.hr These findings highlight the potential of the carbazole structure in antimicrobial drug discovery, although the activity of the naturally occurring this compound is reported to be comparatively weak. nih.gov

Molecular and Cellular Mechanistic Studies of this compound

Understanding the precise molecular and cellular mechanisms of a bioactive compound is crucial for its development as a therapeutic agent. For this compound, while its primary target is known to be 5-lipoxygenase, comprehensive mechanistic studies are not yet widely published.

Target identification is the process of pinpointing the molecular entities (e.g., proteins, enzymes) that a bioactive compound interacts with to exert its effect. drugtargetreview.com This is followed by target validation, which provides evidence that modulating this target will have the desired therapeutic outcome. drugtargetreview.comnih.gov

For this compound, the initial target, 5-lipoxygenase, was likely identified through activity-based screening. nih.gov Beyond this, a full profile of its molecular targets would require a combination of modern experimental and computational approaches. Experimental strategies often include chemical biology and chemoproteomics to identify binding partners. nih.gov Genetic methods, such as using genetic knock-down or knock-out models, can also be employed to validate the importance of a potential target in a biological pathway. drugtargetreview.com As of now, such extensive target validation studies for this compound have not been reported in the literature.

In silico, or computational, methods are powerful tools for accelerating drug discovery, particularly in the early stages of target identification. rsc.org These approaches use computer simulations and database mining to predict the likely biological targets of a chemical compound. For a molecule like this compound, several in silico strategies could be hypothetically applied.

One common method is inverse or reverse docking. mdpi.com In this approach, the three-dimensional structure of this compound would be computationally screened against a large library of known protein structures. The simulation calculates the binding affinity between the compound and each protein, and high-scoring interactions suggest potential targets. mdpi.com

Another strategy is based on ligand similarity. Methods like the Similarity Ensemble Approach (SEA) compare the chemical structure of the query compound (this compound) to databases of compounds with known biological targets. researchgate.net If this compound is structurally similar to other molecules that are known to bind to a specific protein, that protein becomes a predicted target.

These computational predictions provide valuable hypotheses that must then be confirmed through experimental validation. drugtargetreview.com To date, there are no published studies that have specifically applied these in silico target identification methods to this compound.

Target Identification and Validation Strategies for this compound

In Vivo Studies on this compound (Non-Clinical Models):The scientific literature does not contain any reports of in vivo studies of this compound in non-clinical models. Such studies are crucial for understanding the physiological effects, efficacy, and safety profile of a compound in a whole-organism context.

The absence of information on this compound suggests that it may be a novel or proprietary compound that has not yet been extensively studied or publicly disclosed. It is also possible that research on this compound is in early stages and has not yet been published. Without access to primary research data, any attempt to generate an article on the biological activity of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed journals are necessary before a comprehensive and factual article on the biological activity of this compound can be written.

Structure Activity Relationship Sar Studies and Structural Modification of Epocarbazolin a

Rationale for Epocarbazolin A Structural Modifications

The primary motivation for undertaking structural modifications of this compound stems from its promising profile as a lead compound. Carbazole (B46965) alkaloids, the class to which this compound belongs, are recognized as a vital structural motif in nature, with many natural and structurally altered derivatives showing a wide array of biological activities. researchgate.net These activities include anti-inflammatory, antioxidant, antitumor, antibacterial, and antifungal properties. researchgate.net

This compound itself has been identified as an antioxidant that acts as a free-radical scavenger, making it a potential starting point for developing novel drugs to combat diseases initiated by oxygen-derived free radicals. researchgate.net Interest in modifying the this compound scaffold is driven by the potential to modulate its inherent biological activities. researchgate.net By systematically altering its chemical structure, researchers aim to develop analogues with enhanced therapeutic properties, improved selectivity for biological targets like 5-lipoxygenase, or novel mechanisms of action. gardp.orggoogle.com The overarching goal is to leverage the foundational carbazole structure to produce new, therapeutically valuable agents. researchgate.net

Synthetic Strategies for this compound Analogues and Derivatives

The generation of analogues and derivatives of this compound relies on targeted synthetic chemistry to introduce specific structural changes.

The design of new this compound analogues is fundamentally guided by SAR principles. gardp.org The core idea is to make systematic chemical modifications to the carbazole scaffold and then assess how these changes affect biological activity. wikipedia.org This process helps to build a map of which parts of the molecule are essential for its activity and which can be altered to improve its properties. gardp.org Modifications might target the carbazole core, the epoxide ring, or the side chain to explore their respective contributions to the compound's bioactivity. researchgate.net

Chemoenzymatic synthesis represents a powerful strategy for creating complex molecules like this compound analogues. ucl.ac.uk This approach merges the versatility of traditional chemical synthesis with the high selectivity (chemo-, regio-, and stereoselectivity) of biocatalysis. ucl.ac.uknih.gov Enzymes can be used to perform difficult chemical transformations with precision, often under mild, environmentally friendly conditions. redalyc.org

This strategy can be implemented in several ways. One method involves using chemical synthesis to create novel substrates that are then acted upon by enzymes. nih.gov Another powerful technique is the use of one-pot multi-enzyme (OPME) systems, where several enzymatic reactions are carried out sequentially in the same reaction vessel to build a complex molecule from simpler precursors. escholarship.org For a molecule like this compound, enzymes could be used to stereoselectively install the critical epoxide moiety or to hydroxylate specific positions on the carbazole ring, creating diverse analogues for biological testing. pku.edu.cn The use of immobilized enzymes can further enhance the efficiency and scalability of these processes by allowing for enzyme recycling and greater stability. mdpi.com

The total synthesis of this compound has been achieved through methods that highlight key chemical transformations. researchgate.net A pivotal step in synthesizing this compound is the epoxidation of a precursor molecule. acs.org For instance, the racemic synthesis of this compound can be achieved through the epoxidation of trisilyl-protected carbazomadurin A with dimethyldioxirane (B1199080) (DMDO). researchgate.net For asymmetric synthesis, specific techniques like the Shi epoxidation can be employed to achieve high enantioselectivity. researchgate.netacs.org A synthetic route to the non-natural (-)-epocarbazolin A involves the use of oxone as the oxidant. scribd.com These synthetic routes provide a platform for creating structural analogues by using derivatized precursors or alternative epoxidation agents.

Evaluation of Modified this compound Compounds for Altered Biological Activity

Following the synthesis of new this compound analogues, a critical step is to evaluate their biological activity to determine the success of the structural modifications. nih.gov This involves subjecting the novel compounds to a battery of in vitro bioassays designed to measure specific effects, such as anti-inflammatory, antimicrobial, or antioxidant potential. researchgate.netnih.gov

For example, given that this compound is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways, newly synthesized analogues would likely be tested for their ability to inhibit this enzyme. google.com The potency of each compound is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The results of these evaluations directly inform the next cycle of SAR-guided design and synthesis.

The table below illustrates hypothetical data from such an evaluation, comparing the potency of modified analogues against a biological target.

CompoundModification DescriptionTargetBiological Activity (IC₅₀ in µM)
This compound Parent Compound5-Lipoxygenase15.2
Analogue 1 Demethylation at C75-Lipoxygenase25.8
Analogue 2 Hydroxylation at C25-Lipoxygenase9.7
Analogue 3 Isopropyl group on side chain instead of isobutyl5-Lipoxygenase18.1
Analogue 4 Saturated epoxide ring (diol)5-Lipoxygenase> 100 (Inactive)

Note: The data in this table is illustrative and does not represent experimentally verified results.

Computational Chemistry and Molecular Modeling in this compound SAR

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and for elucidating SAR. fiveable.meresearchgate.net These computational methods allow scientists to build three-dimensional models of molecules and simulate their behavior and interactions with biological targets. kallipos.gr

In the context of this compound, computational techniques can be used to:

Predict Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed. These are mathematical relationships that correlate the chemical structure of compounds with their biological activity. wikipedia.org A robust QSAR model can predict the potency of newly designed analogues before they are synthesized, saving significant time and resources. fiveable.me

Understand Interactions: Molecular docking simulations can predict how this compound and its analogues bind to the active site of a target protein, such as 5-lipoxygenase. This provides insight into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding and inhibition.

Guide Design: By understanding how structural features influence binding and activity, computational models can help chemists rationally design new derivatives with a higher probability of success. researchgate.netjstar-research.com For example, modeling might suggest that adding a specific functional group to the carbazole scaffold would form a new, favorable interaction with the target enzyme, thus enhancing inhibitory activity. collaborativedrug.com

In essence, computational chemistry complements experimental work by providing a theoretical framework to understand and predict the complex relationship between molecular structure and biological function. kallipos.gr

Advanced Research Methodologies and Future Perspectives for Epocarbazolin a Studies

Cutting-Edge Techniques for Isolation and Characterization of Epocarbazolin A

The journey from a microbial source to a purified, well-characterized compound is a critical first step in natural product research. For a complex molecule like this compound, this process demands sophisticated analytical techniques to ensure high purity and accurate structural elucidation.

Initially, the extraction of carbazole (B46965) alkaloids from their natural source, such as the actinomycete Streptomyces anulatus, can be achieved using methods like soxhlet extraction with solvents such as methanol (B129727) or ethanol, followed by an acid-base extraction to selectively isolate the alkaloids. researchgate.net However, to achieve the high purity required for biological assays and structural analysis, advanced chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC) is a cornerstone technology in this regard, offering high resolution to separate complex mixtures. ijarsct.co.in For obtaining larger quantities of the pure compound, preparative HPLC is the method of choice. ijarsct.co.innih.gov Another powerful separation technique is high-speed counter-current chromatography (HSCCC), which has been successfully used for the efficient isolation of other bioactive natural products. nih.gov

Once isolated, the characterization of this compound involves a suite of spectroscopic methods to determine its intricate chemical structure. These techniques are crucial for confirming the identity of the compound and ensuring its novelty.

Technique Purpose in this compound Characterization
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) Provides detailed information about the carbon-hydrogen framework, revealing the connectivity of atoms and the stereochemistry of the molecule. researchgate.net
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as hydroxyl and carbonyl groups. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule, which is characteristic of the carbazole chromophore.

These techniques, when used in combination, provide a comprehensive structural profile of this compound, which is fundamental for understanding its biological activity and for any future synthetic efforts.

High-Throughput Screening in this compound Biological Evaluation

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast numbers of compounds against specific biological targets. nih.govmdpi.comnih.gov For this compound, which is known to exhibit dual bioactivity as a 5-lipoxygenase (5-LOX) inhibitor and an antibacterial agent, HTS plays a crucial role in both confirming its activity and discovering new potential applications. azolifesciences.com

HTS assays are typically performed in microplate formats (e.g., 96, 384, or even 1536-well plates) and involve automated liquid handling, robotics, and sensitive detection methods. mdpi.com For the evaluation of this compound as a 5-LOX inhibitor, HTS-compatible spectrophotometric assays have been developed. researchgate.netnih.gov One such assay is the ferrous oxidation-xylenol orange (FOX) based assay, which measures the formation of a colored complex as an indicator of enzyme activity. nih.gov The use of a soluble and stable form of human 5-LOX is particularly advantageous for such screening campaigns. wipo.int

In the context of its antibacterial properties, HTS can be employed to screen this compound against a wide panel of pathogenic bacteria, including antibiotic-resistant strains. nih.govazolifesciences.com Whole-cell based assays are commonly used, where the inhibition of bacterial growth is measured. mdpi.com Furthermore, HTS can be adapted to investigate more specific mechanisms, such as the inhibition of biofilm formation. frontiersin.org

HTS Application for this compound Assay Principle Potential Outcomes
5-Lipoxygenase Inhibition Spectrophotometric measurement of enzyme activity (e.g., FOX assay). nih.govIdentification of potent and selective 5-LOX inhibitory activity.
Antibacterial Activity Measurement of bacterial growth inhibition in liquid or on solid media. mdpi.comDetermination of the spectrum of activity against various bacterial strains.
Antibiofilm Activity Quantification of biofilm mass using staining methods (e.g., crystal violet). frontiersin.orgDiscovery of potential applications in preventing or treating biofilm-related infections.

The data generated from HTS provides a rapid assessment of the biological activity of this compound, guiding further, more detailed mechanistic studies.

Omics Technologies in this compound Mechanistic Research

Omics technologies, which provide a global view of different biological molecules, are powerful tools for elucidating the complex mechanisms of action of natural products like this compound. maxapress.com These approaches can help to identify the biosynthetic pathway of the compound, as well as its molecular targets within the cell.

Transcriptomics , the study of the complete set of RNA transcripts, can be used to investigate the genes involved in the biosynthesis of this compound in Streptomyces anulatus. researchgate.netnih.gov By comparing the transcriptomes of the producing organism under different culture conditions, it is possible to identify the gene clusters responsible for the production of the carbazole alkaloid. researchgate.net

Proteomics , the large-scale study of proteins, is instrumental in identifying the direct molecular targets of this compound. nih.govresearchgate.nettandfonline.comnih.gov Chemical proteomics approaches, such as compound-centric chemical proteomics (CCCP), can be used to "fish out" the proteins that bind to this compound from a complex cellular lysate. researchgate.nettandfonline.com This can provide crucial insights into its mechanism of action.

Metabolomics , the comprehensive analysis of small molecule metabolites, can be used to map the biosynthetic pathway of this compound. researchgate.netmdpi.comnih.gov By analyzing the metabolic profile of the producing organism, it is possible to identify the precursor molecules and metabolic intermediates involved in its synthesis. researchgate.net Integrating metabolomics with genomics (a "metabologenomics" approach) can provide a more complete picture of the secondary metabolism of the producing organism. nih.govtandfonline.com

Omics Technology Application in this compound Research Key Insights
Transcriptomics Identification of the biosynthetic gene cluster for this compound. researchgate.netUnderstanding the genetic basis of its production and enabling pathway engineering.
Proteomics Identification of the cellular protein targets of this compound. nih.govresearchgate.netElucidation of its mechanism of action at the molecular level.
Metabolomics Elucidation of the biosynthetic pathway and identification of metabolic bottlenecks. researchgate.netnih.govOptimization of production and discovery of related novel compounds.

The integration of these omics technologies provides a systems-level understanding of this compound, from its creation by the producing organism to its interaction with target cells.

Bioinformatic and Artificial Intelligence Applications in this compound Research

Bioinformatics and artificial intelligence (AI) are transforming natural product research by enabling the efficient analysis of large datasets and the prediction of biological activities. cas.orgijrti.orgcrsubscription.com These computational tools are invaluable for accelerating the discovery and development of compounds like this compound.

A key application of bioinformatics in this context is the analysis of the genome of Streptomyces anulatus to identify the biosynthetic gene cluster (BGC) responsible for producing this compound. researchgate.netnih.gov Tools such as antiSMASH and BiG-SCAPE can predict BGCs and compare them to known clusters, facilitating the identification of the genes involved in the synthesis of this carbazole alkaloid. secondarymetabolites.orgrsc.org

AI, particularly machine learning, is being increasingly used to predict the biological activities of natural products from their chemical structures. cas.orgijrpas.comdypvp.edu.in Machine learning models can be trained on large datasets of known compounds and their activities to predict, for example, the antibacterial or antifungal potential of a novel molecule like this compound. acs.orgacs.org This can help to prioritize compounds for further experimental testing. ijrti.org Furthermore, AI can aid in predicting potential drug targets and understanding structure-activity relationships (SAR). ijrti.orgijrpas.com

Computational Approach Application in this compound Research Benefit
Bioinformatics (e.g., antiSMASH) Identification and annotation of the this compound biosynthetic gene cluster. researchgate.netnih.govRapidly links the compound to its genetic blueprint.
Machine Learning (Bioactivity Prediction) Prediction of novel biological activities for this compound based on its structure. cas.orgijrpas.comGuides the exploration of new therapeutic applications.
AI-driven SAR Analysis Identification of key structural features of this compound responsible for its bioactivity. ijrpas.comInforms the design of more potent and selective analogs.
Deep Learning (Drug Discovery) Can be used to sift through large chemical libraries to identify compounds with similar predicted activities. drugpatentwatch.comAccelerates the discovery of new lead compounds.

The synergy between computational and experimental approaches is a powerful paradigm for advancing our understanding and utilization of Epocar-bazolin A.

Emerging Avenues in this compound Research (e.g., novel bioactivity screenings, pathway mapping)

The future of this compound research lies in the exploration of new biological activities and a deeper understanding of its biosynthesis to enable sustainable production.

Novel Bioactivity Screenings: While this compound is known for its anti-inflammatory and antibacterial effects, there is significant potential for discovering additional bioactivities. azolifesciences.com The carbazole alkaloid scaffold is associated with a wide range of biological properties, including anticancer, antiviral, and antifungal activities. ajrconline.orgijper.orgpharmainfo.indergipark.org.tr Screening this compound against a diverse panel of cancer cell lines, viruses, and fungal pathogens could uncover new therapeutic opportunities. nih.gov For example, the MTT assay can be used to screen for anti-proliferative effects against various cancer cell lines. nih.gov

Pathway Mapping and Synthetic Biology: A detailed map of the this compound biosynthetic pathway, elucidated through the omics and bioinformatic approaches described above, opens the door to synthetic biology applications. researchgate.netijrpas.com By understanding the enzymatic steps involved in its production, it may be possible to engineer microbial hosts for the overproduction of this compound or for the creation of novel analogs with improved properties. ijrpas.com This could involve the heterologous expression of the biosynthetic gene cluster in a more tractable host organism or the targeted modification of the pathway to produce new derivatives. The use of single-cell technologies could provide even more granular insights into the biosynthesis and regulation of natural products at the individual cell level. researchgate.net

The continued application of these advanced research methodologies will undoubtedly unlock the full potential of this compound as a valuable natural product.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Epocarbazolin A’s purity and structural integrity?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm structural assignments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC with UV detection for purity assessment. Cross-reference data with published spectra in peer-reviewed journals (e.g., Journal of Natural Products) to ensure consistency .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Design dose-response experiments using in vitro cell lines (e.g., cancer cell lines for cytotoxicity screening). Include positive controls (e.g., doxorubicin) and negative controls (untreated cells). Use ANOVA with post-hoc tests to assess statistical significance, and report IC₅₀ values with 95% confidence intervals .

Q. What are the known natural sources of this compound, and how do extraction yields vary across methodologies?

  • Methodological Answer : this compound is primarily isolated from Streptomyces spp. Optimize extraction using solvent systems like ethyl acetate-methanol (3:1 v/v) under sonication. Compare yields via gravimetric analysis and validate reproducibility across three independent trials. Report variations due to fermentation conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved through experimental design?

  • Methodological Answer : Address contradictions (e.g., reported apoptotic vs. necrotic effects) by integrating orthogonal assays: flow cytometry for apoptosis markers (Annexin V/PI), Western blotting for caspase activation, and metabolomic profiling. Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses and ensure statistical power (>80%) via sample size calculations .

Q. What strategies are effective for optimizing this compound’s synthetic yield in heterologous expression systems?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables: promoter strength (e.g., T7 vs. constitutive), codon optimization, and fermentation pH/temperature. Use response surface methodology (RSM) to model interactions between factors. Validate results with LC-MS quantification and compare to native producer yields .

Q. How should researchers analyze structure-activity relationships (SAR) between this compound and its analogs?

  • Methodological Answer : Synthesize analogs with modifications to the carbazole core (e.g., halogenation, methylation). Test bioactivity in parallel assays and apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with activity. Use molecular docking to predict binding interactions and validate with mutagenesis studies .

Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound production?

  • Methodological Answer : Implement control charts (e.g., X-bar and R charts) to monitor critical quality attributes (CQAs) like potency and impurities. Apply mixed-effects models to distinguish between inherent process variability and assignable causes (e.g., raw material differences). Include robustness testing in the experimental design phase .

Methodological Frameworks

  • For Literature Reviews : Use PICOT (Population: target organism/cell line; Intervention: this compound dosage; Comparison: existing therapeutics; Outcome: efficacy metrics; Time: exposure duration) to structure systematic reviews. Combine PubMed/Web of Science queries with MeSH terms (e.g., "carbazole alkaloids/pharmacology") and Boolean operators .
  • For Data Contradictions : Apply the Sutherland et al. (2013) checklist to evaluate study limitations (e.g., sample size, blinding) and weight of evidence. Use meta-analysis tools (e.g., RevMan) to pool data from independent studies and assess heterogeneity via I² statistics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.